4-Amino-2-methoxy-N-(propan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-amino-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMLKHSOLOOULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2 Methoxy N Propan 2 Yl Benzamide and Cognate Analogues
Retrosynthetic Analysis of 4-Amino-2-methoxy-N-(propan-2-yl)benzamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the amide bond (C-N bond), a common and reliable bond formation strategy. This leads to two key synthons: a substituted benzoic acid derivative and isopropylamine (B41738).
Further disconnection of the substituted benzoic acid reveals the need for methods to introduce the ortho-methoxy and para-amino groups. A plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Key Synthons/Precursors |
|---|---|---|
| This compound | Amide C-N bond | 4-Amino-2-methoxybenzoic acid and Isopropylamine |
| 4-Amino-2-methoxybenzoic acid | C-N and C-O bonds | Aromatic starting material with appropriate directing groups for functionalization |
This analysis highlights that the core challenges in the synthesis lie in the efficient formation of the N-alkylated amide bond and the regioselective functionalization of the aromatic ring.
Established Synthetic Routes to the Benzamide (B126) Core Structure
The formation of an amide bond is a fundamental transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that involves the elimination of a water molecule. mdpi.comencyclopedia.pub However, this reaction often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt, which can hinder the reaction progress.
To overcome these limitations, carboxylic acids are typically activated to enhance their electrophilicity. Common methods for synthesizing N-alkylated benzamides include:
Reaction of an acyl chloride with an amine: This is a highly reliable and widely used method. The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine, often in the presence of a base to neutralize the HCl byproduct.
Coupling reagents: A vast array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt or HOAt, facilitate amide bond formation under milder conditions. mdpi.com These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine.
Catalytic methods for direct amidation are also gaining prominence due to their atom economy and milder reaction conditions. mdpi.comsci-hub.se
The synthesis of the 4-amino-2-methoxybenzoic acid precursor requires careful consideration of the directing effects of the substituents on the aromatic ring. A common strategy involves starting with a commercially available substituted nitrobenzene. For instance, 4-methoxy-2-nitrobenzamide (B1605062) can be reduced to 2-amino-4-methoxybenzamide (B112565). A patent describes a process where 4-methoxy-2-nitro-benzamide is hydrogenated using Raney-Ni as a catalyst to yield 2-amino-4-methoxybenzamide with a high yield of 95%.
Another approach involves the nitration of a methoxy-substituted benzoic acid derivative, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration is governed by the directing effects of the existing methoxy (B1213986) and carboxylic acid groups. Subsequent reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). A Chinese patent outlines a method for synthesizing p-aminobenzamide that involves the reaction of p-nitrobenzoic acid with thionyl chloride to form p-nitrobenzoyl chloride, followed by amination and subsequent reduction of the nitro group. google.com
Novel Synthetic Strategies and Optimized Reaction Conditions
Continuous research efforts are directed towards developing more efficient, sustainable, and versatile methods for benzamide synthesis.
Beyond traditional acyl chlorides, a variety of other activated carboxylic acid derivatives are employed to facilitate amidation. researchgate.net These include:
Anhydrides: Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, can be effective activating agents.
Activated Esters: Esters derived from phenols with electron-withdrawing groups (e.g., pentafluorophenyl esters) are highly reactive towards nucleophilic attack by amines.
Acyloxyphosphonium salts: In situ generation of acyloxyphosphonium salts from carboxylic acids has been shown to be an effective method for one-pot amidation reactions. acs.org
These methods often offer advantages in terms of milder reaction conditions and compatibility with a broader range of functional groups.
Non-nucleophilic bases play a crucial role in many amidation reactions by neutralizing acidic byproducts without competing with the amine nucleophile. libretexts.org These bases are sterically hindered, which prevents them from reacting with the electrophilic carboxylic acid derivative. libretexts.org Common examples of non-nucleophilic bases include:
Table 2: Common Non-Nucleophilic Bases in Benzamide Synthesis
| Base | Abbreviation | Key Features |
|---|---|---|
| Diisopropylethylamine | DIPEA or Hünig's base | Sterically hindered, commonly used in peptide coupling. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Strong, non-nucleophilic base often used to promote elimination and other base-mediated reactions. taylorandfrancis.comdcfinechemicals.com |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | - | Possess high basicity due to the relief of steric strain upon protonation. |
The choice of base is critical for optimizing reaction yields and minimizing side reactions. For instance, in reactions involving acyl chlorides, a non-nucleophilic base is essential to scavenge the generated HCl, which could otherwise protonate the amine nucleophile and render it unreactive. The use of strong, non-nucleophilic bases like DBU can also facilitate reactions by deprotonating the amide N-H, although this can sometimes lead to undesired side reactions. dcfinechemicals.com
Alkylating Conditions for Structural Modifications
The structural modification of benzamides, particularly at the 4-amino position, is a common strategy in medicinal chemistry to modulate pharmacological activity. Alkylation of the primary aromatic amine group can significantly alter a compound's potency and receptor binding affinity. In the synthesis of analogues related to this compound, the introduction of alkyl groups on the nitrogen atom at the 4-position has been shown to cause a marked increase in receptor binding affinity. nih.gov
The N-alkylation of 4-aminobenzamide (B1265587) scaffolds can be achieved through various synthetic methods. A primary approach involves the reaction of the amino group with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or organic bases like diisopropylethylamine (DIPEA). The choice of solvent is also critical and typically involves polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.
Another widely used method is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method offers a high degree of control and is often preferred for its mild reaction conditions.
The following table summarizes common alkylating conditions that can be applied for the structural modification of 4-aminobenzamide derivatives.
| Method | Alkylating/Carbonyl Source | Reagent/Catalyst | Typical Solvent | Key Features |
| Direct Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile (B52724) | Straightforward; risk of over-alkylation. |
| Reductive Amination | Aldehydes or Ketones | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Dichloromethane, Methanol | High selectivity; mild conditions. |
| Sulfonate Esters | Alkyl tosylates or mesylates | Base (e.g., Cs₂CO₃) | DMF | Good leaving groups; controlled alkylation. |
Stereoselective Synthesis Considerations for Related Chiral Benzamide Derivatives
While this compound is an achiral molecule, many of its pharmacologically active cognate analogues possess stereogenic centers. The synthesis of such chiral benzamide derivatives requires careful consideration of stereoselectivity, as different enantiomers or diastereomers of a compound can exhibit dramatically different biological activities. nih.gov
A key study on related benzamide derivatives targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors highlighted the importance of stereochemistry. nih.gov In this research, a racemic chiral analogue, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, was synthesized and evaluated. nih.gov Subsequent optical resolution of this racemate led to the separation of its (R)- and (S)-enantiomers. nih.gov
Pharmacological evaluation revealed a significant divergence in the activity profiles of the two enantiomers. The (R)-enantiomer demonstrated a strong binding affinity for both the dopamine D2 and the 5-HT3 receptors. In contrast, the (S)-enantiomer was found to be a potent and selective antagonist for the serotonin 5-HT3 receptor, with significantly lower affinity for the D2 receptor. nih.gov This dramatic change in the pharmacological profile underscores the critical need for stereoselective synthesis or efficient resolution methods when developing chiral benzamide drug candidates.
Methods for achieving stereoselectivity in the synthesis of such derivatives include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that is incorporated into the final molecule.
Optical Resolution: Separating a racemic mixture into its individual enantiomers, often through diastereomeric salt formation with a chiral resolving agent or by using chiral chromatography techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov
The following table illustrates the differential pharmacological profiles observed after the resolution of a related chiral benzamide. nih.gov
| Compound | Stereochemistry | Dopamine D2 Receptor Affinity | Serotonin 5-HT3 Receptor Affinity |
| Racemate | (R/S) mixture | Potent | Potent |
| Enantiomer 1 | (R) | Strong Affinity | Strong Affinity |
| Enantiomer 2 | (S) | Low Affinity | Potent and Selective Affinity |
Sustainable Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides and other active pharmaceutical ingredients is increasingly guided by the principles of sustainable or "green" chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The application of these principles is crucial for minimizing the environmental impact of pharmaceutical manufacturing. skpharmteco.com
Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, lower energy usage, and reduced waste. whiterose.ac.uk For amide bond formation, a foundational reaction in benzamide synthesis, enzymatic catalysis presents a sustainable alternative to traditional methods that often require harsh conditions or coupling agents that generate significant waste. For instance, Candida antarctica lipase (B570770) B has been successfully used as a biocatalyst for the synthesis of diverse amides from free carboxylic acids and amines. nih.gov This enzymatic approach is efficient, operates under mild conditions, and often does not require intensive purification steps. nih.gov
The choice of solvent is another critical factor, as solvents can account for the largest proportion of waste in a chemical process. skpharmteco.com Green chemistry promotes the use of safer, more environmentally benign solvents. Cyclopentyl methyl ether, for example, has been identified as a greener and safer alternative to many conventional organic solvents for enzymatic amidation reactions. nih.gov Other approaches focus on solvent-free conditions, further reducing environmental impact. researchgate.net
Sustainable synthetic routes also emphasize the use of less hazardous reagents. Traditional syntheses of aminobenzamides have sometimes involved the reduction of a nitro-group precursor using reagents like iron powder, which can generate large amounts of metallic waste. researchgate.net Modern, cleaner hydrogenation techniques, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst, are more environmentally friendly and efficient. researchgate.net
Key green chemistry principles applicable to benzamide synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. acs.org
Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using safer alternatives. nih.gov
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. whiterose.ac.uk
Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 2 Methoxy N Propan 2 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is used to determine the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
In the ¹H NMR spectrum of a related compound, 3-Amino-4-methoxybenzamide , distinct signals would be expected to correspond to the different types of protons present in the molecule. For instance, the aromatic protons would appear as multiplets in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet further upfield, while the amine (-NH₂) protons would also produce a characteristic signal.
The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. For a substituted benzamide (B126), the carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the region of approximately 110-160 ppm, with their exact shifts influenced by the attached substituents (amino and methoxy groups).
Table 1: Representative ¹H NMR Data for a Substituted Benzamide
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.42 – 7.34 | m |
| Aromatic-H | 6.66 | d |
| -CH₃ (methoxy) | 3.07 | s |
Data presented for an analogous benzamide derivative.
Table 2: Representative ¹³C NMR Data for a Substituted Benzamide
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (Amide) | 172.37 |
| Aromatic-C | 151.44 |
| Aromatic-C | 132.30 |
| Aromatic-C | 129.41 |
| Aromatic-C | 123.08 |
| Aromatic-C | 111.18 |
| -OCH₃ | 77.58 |
Data presented for an analogous benzamide derivative.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For 4-Amino-2-methoxy-N-(propan-2-yl)benzamide, the FT-IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group would produce a strong absorption band around 1630-1680 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-N stretching vibrations would be observable, along with characteristic aromatic C-H and C=C stretching bands. For example, the FT-IR spectrum of 4-amino-N-[2-(diethylamino)ethyl]benzamide shows a strong absorption band at 1633 cm⁻¹ for the carbonyl group and weaker absorption peaks at 3230–3469 cm⁻¹ for the amine groups. mdpi.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3500 - 3300 |
| Amide (N-H) | Stretching | 3400 - 3200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1680 - 1630 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Methoxy (C-O) | Stretching | 1275 - 1200 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. For instance, cleavage of the amide bond and loss of the isopropyl group would be expected fragmentation pathways. In the analysis of a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide , Electrospray Ionization Mass Spectrometry (ESI-MS) revealed a peak at (m/z) 336.49 for [M]⁺. mdpi.com
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 222.28 |
| [M-CH(CH₃)₂]⁺ | Loss of isopropyl group | 179.19 |
| [M-NHCH(CH₃)₂]⁺ | Loss of isopropylamine (B41738) | 163.17 |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used to separate, identify, and quantify each component in a mixture. These methods are crucial for determining the purity of a synthesized compound and for quantitative analysis.
In the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. A purity assessment would be performed by integrating the peak area of the main compound and any impurities detected. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. While specific HPLC/UPLC data for the title compound is not available, a typical analysis would yield a chromatogram with a single major peak for a pure sample.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction study would provide the exact spatial arrangement of all atoms. This would confirm the connectivity and stereochemistry of the molecule. The analysis of a related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , revealed that in the crystal, molecules are linked via C—H⋯O and N—H⋯O interactions, forming a tape-like structure. The dihedral angles between the central amide unit and the two benzene rings were also determined.
Table 5: Representative Crystallographic Data for a Benzamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.7206 (12) |
| b (Å) | 4.9885 (6) |
| c (Å) | 28.725 (4) |
| β (°) | 95.628 (2) |
| V (ų) | 1386.2 (3) |
| Z | 4 |
Data presented for the analogous compound 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. researchgate.net
Structure Activity Relationship Sar and Structural Modification Studies of 4 Amino 2 Methoxy N Propan 2 Yl Benzamide
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of 4-Amino-2-methoxy-N-(propan-2-yl)benzamide is intricately determined by the nature and position of its substituents on the benzamide (B126) core. The para-amino group, the ortho-methoxy group, and the N-(propan-2-yl) side chain each play a distinct role in the molecule's interaction with its biological target.
The amino group at the para-position of the benzamide ring is a key determinant of the molecule's pharmacological properties. Para-aminobenzoic acid (PABA), a structurally related building block, is known for its versatility in forming a wide range of biologically active molecules due to the reactivity of its amino and carboxyl groups. nih.gov In many benzamide derivatives, the para-amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket of a receptor or enzyme.
The following table illustrates how modifications to the para-amino group in a hypothetical series of benzamide analogs could influence receptor binding affinity.
| Modification at Para-Position | Hypothetical Receptor Binding Affinity (IC50, nM) | Rationale for Change in Activity |
|---|---|---|
| -NH2 (Amino) | 50 | Acts as a hydrogen bond donor, establishing a key interaction with the receptor. |
| -NHCOCH3 (Acetamido) | 150 | Increased steric bulk and altered electronic properties may lead to a weaker interaction. |
| -N(CH3)2 (Dimethylamino) | 80 | Loss of hydrogen bond donor capability, but increased basicity might form different interactions. |
| -NO2 (Nitro) | >1000 | Strongly electron-withdrawing group drastically alters electronic profile and removes hydrogen bonding ability. |
The ortho-methoxy group in this compound has a profound impact on the molecule's conformation and electronic properties, thereby influencing its pharmacological profile. The presence of a methoxy (B1213986) group can enhance the antioxidant activity of benzazole derivatives. nih.gov Studies on other benzamide derivatives have shown that the position of a methoxy substituent is critical. For instance, the addition of a methoxy group to the para-position of a benzamide-isoquinoline derivative dramatically improved its selectivity for the σ2 receptor over the σ1 receptor. nih.gov This highlights that the electronic and steric influence of a methoxy group is highly dependent on its location on the phenyl ring. nih.gov
In the case of an ortho-methoxy group, several effects are at play:
Electronic Effects : As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the strength of interactions with the biological target.
Intramolecular Hydrogen Bonding : The oxygen atom of the methoxy group can potentially form an intramolecular hydrogen bond with the amide proton, further restricting the molecule's conformation.
Quantitative structure-activity relationship (QSAR) studies on 6-methoxy benzamides have been used to predict their D2 receptor antagonistic activity, underscoring the importance of this substituent in receptor interaction. nih.gov
The N-(propan-2-yl), or isopropyl, side chain plays a significant role in the stereochemistry and conformational flexibility of the molecule. The isopropylamine (B41738) moiety is a common feature in many pharmaceutical compounds. researchgate.net The size and shape of this alkyl group are crucial for fitting into the hydrophobic pockets of the receptor binding site.
The dihedral angle between the amide group and the phenyl ring is a key conformational parameter. nih.gov In N-isopropylbenzamide, this angle is approximately 30.0°. researchgate.netnih.gov This twisted conformation is a result of the steric hindrance between the isopropyl group and the ortho-substituent (in this case, the methoxy group). This preferred conformation can be critical for aligning the pharmacophoric features of the molecule correctly for receptor binding.
The free rotation around the C-N bond of the amide can be influenced by the bulk of the N-alkyl substituent. Conformational analysis of N-alkylated aromatic amides has shown that these molecules can adopt helical conformations in solution, with the stability of these conformations being dependent on the nature of the alkyl side chains. nih.gov The specific stereochemistry of the side chain can also be critical, as different enantiomers of a chiral molecule often exhibit different biological activities.
| N-Alkyl Side Chain | Hypothetical Potency | Stereochemical and Conformational Rationale |
|---|---|---|
| -H (Unsubstituted) | Low | Lacks specific hydrophobic interactions and has high conformational flexibility. |
| -CH3 (Methyl) | Moderate | Provides some hydrophobic interaction with minimal steric hindrance. |
| -CH(CH3)2 (Isopropyl) | High | Optimal size and branching for fitting into a specific hydrophobic pocket, restricts conformation favorably. |
| -C(CH3)3 (tert-Butyl) | Moderate-Low | Increased steric bulk may lead to unfavorable clashes within the binding site. |
Analog Design Based on SAR Insights for Enhanced Potency and Selectivity
Insights gained from SAR studies are instrumental in the design of new analogs with improved potency and selectivity. mdpi.comcam.ac.uk By systematically modifying the core structure of this compound, medicinal chemists can fine-tune its properties.
For example, if SAR studies indicate that a hydrogen bond donor at the para-position is essential, analogs can be designed where the amino group is replaced by other groups with similar hydrogen bonding capabilities. If a specific conformation is found to be crucial for activity, modifications can be made to the ortho-substituent or the N-alkyl side chain to further stabilize this conformation.
The goal of analog design is often to enhance the affinity for the desired target while reducing off-target effects. This can be achieved by introducing substituents that exploit specific features of the target's binding site that are not present in other receptors. For instance, replacing the ortho-methoxy group with a larger, more lipophilic group might increase potency if a corresponding hydrophobic pocket is available in the target receptor.
Scaffold Hopping and Bioisosteric Replacement Strategies in Benzamide Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel compounds with improved properties. uniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original biological activity. uniroma1.itnih.gov This can lead to new chemical entities with different physicochemical properties and potentially novel intellectual property. uniroma1.it
Bioisosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties. nih.govnih.gov This strategy is often used to address issues such as poor metabolic stability, toxicity, or low bioavailability. researchgate.net In the context of benzamides, the amide bond itself can be replaced by bioisosteres like 1,2,3-triazoles, oxadiazoles, or sulfonamides to improve pharmacokinetic properties. nih.govnih.gov
The following table presents some common bioisosteric replacements for the amide group and their potential impact.
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding and electronic properties. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability and rigidity. nih.govnih.gov |
| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Different geometry and hydrogen bonding patterns. nih.gov |
| Amide (-CONH-) | Ester (-COO-) | Removal of hydrogen bond donor, potential for hydrolysis by esterases. nih.gov |
Comparative Analysis of SAR within Diverse Benzamide Libraries
The analysis of SAR across diverse libraries of benzamide derivatives provides valuable insights into the general requirements for activity against different biological targets. nih.govnih.gov For instance, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis have identified key features for antibacterial activity, which may differ significantly from the requirements for activity at a G-protein coupled receptor. acs.org
By comparing the SAR of different benzamide series, common themes can emerge. For example, the importance of a substituted aromatic ring and a flexible side chain is a recurring motif in many biologically active benzamides. However, the optimal substituents and their positions will vary depending on the specific target.
A comparative analysis might reveal that for one target, electron-donating groups on the benzamide ring are favored, while for another, electron-withdrawing groups lead to higher potency. Similarly, the optimal size and polarity of the N-alkyl substituent can vary greatly. These comparative studies are essential for developing selective agents and for understanding the broader potential of the benzamide scaffold in drug discovery.
Computational Chemistry and Molecular Modeling Approaches to 4 Amino 2 Methoxy N Propan 2 Yl Benzamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the electronic properties and reactivity of 4-Amino-2-methoxy-N-(propan-2-yl)benzamide. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for predicting chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For analogous benzamide (B126) derivatives, DFT calculations have been used to determine these energies. researchgate.netmdpi.com Such analyses on this compound would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO is localized on the electron-rich regions, such as the amino group and the methoxy-substituted benzene (B151609) ring, while the LUMO is often distributed over the electron-withdrawing benzamide core. nih.gov The specific energy values would quantify its reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be determined by specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In the case of this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the N-H of the amide linkage would exhibit positive potential, marking them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Conformational Landscape Analysis and Preferred Conformations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved through molecular mechanics calculations or more rigorous quantum chemical methods. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. unar.ac.id
Given the structural motifs present in this compound, molecular docking could be employed to screen it against various known biological targets. The benzamide scaffold is present in a wide range of biologically active compounds, suggesting potential interactions with receptors, enzymes, or ion channels. Docking simulations can help identify putative targets by calculating the binding affinity of the molecule to the active sites of these macromolecules. researchgate.netnih.gov The results are often presented as a docking score, which estimates the binding free energy. researchgate.net
Once a putative target is identified, molecular docking can provide detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. researchgate.net For this compound, these interactions would likely include:
Hydrogen Bonding: The amino group, the amide N-H, and the carbonyl oxygen are all capable of forming hydrogen bonds with appropriate donor or acceptor residues in a protein's binding site. nih.gov
Hydrophobic Contacts: The benzene ring and the isopropyl group can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-stacking: The aromatic ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Understanding these key interactions is fundamental for structure-activity relationship studies and for the rational design of more potent and selective analogs. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Potential Functional Groups Involved |
| Hydrogen Bond Donor | Amino group (-NH2), Amide (-NH) |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Methoxy (B1213986) oxygen (-OCH3) |
| Hydrophobic Interactions | Isopropyl group, Benzene ring |
| Pi-Interactions | Benzene ring |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Recognition
Molecular Dynamics (MD) simulations offer a computational microscope to observe the intricate and dynamic dance between a ligand, such as this compound, and its protein target at an atomic level. This technique moves beyond static binding poses provided by molecular docking to simulate the time-dependent behavior of the molecular system, offering profound insights into the mechanisms of ligand-protein recognition, binding stability, and the conformational changes that may occur upon binding.
The process typically begins with a starting structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or from molecular docking studies. This complex is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic the cellular milieu. The interactions between all atoms in the system are described by a force field, a set of mathematical functions and parameters that define the potential energy of the system based on the positions of its atoms.
By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds. This allows researchers to observe the flexibility of both the protein and the ligand, the formation and breaking of hydrogen bonds, and other non-covalent interactions that are crucial for stable binding.
For a compound like this compound, MD simulations could reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the protein's binding pocket over the simulation time, researchers can assess the stability of the binding pose. A stable RMSD suggests a persistent and favorable interaction.
Key Interactions: Analysis of the simulation trajectory can identify the specific amino acid residues that form lasting interactions with the ligand. For this compound, this would involve identifying which residues interact with the amino group, the methoxy group, the amide linkage, and the isopropyl group.
Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation snapshots to estimate the binding free energy of the ligand to the protein. nih.gov This provides a quantitative measure of the binding affinity.
Conformational Changes: MD simulations can capture any conformational changes in the protein that are induced by the binding of the ligand, which can be critical for the protein's biological function.
A study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors utilized MD simulations to understand the dynamic process of protein-ligand binding, highlighting the stability of the complexes over a 50 ns simulation. nih.gov Similarly, a combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors provided insights into their action mechanism against the HIV NCp7 protein. rsc.org These examples underscore the power of MD simulations to elucidate the dynamic aspects of ligand-protein recognition for benzamide derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of novel compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds.
The development of a QSAR model for a series of analogs of this compound would typically involve the following steps:
Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity identified a correlation between the pIC50 values and descriptors such as Log S (solubility), rerank score (a docking-related parameter), and MR (molar refractivity). jppres.comunair.ac.id Another study on aminophenyl benzamide derivatives as histone deacetylase inhibitors developed a 3D-QSAR model suggesting that hydrophobic character is crucial for their inhibitory activity. researchgate.net Similarly, a computational study on benzamide derivatives as glucokinase activators utilized 3D-QSAR to identify important features for their activity. nih.gov
In Silico Prediction of Physico-Chemical Properties Relevant to Biological Systems
The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical properties. In silico methods play a crucial role in the early stages of drug discovery by predicting these properties, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to reduce the attrition rate of drug candidates in later developmental stages.
For this compound, a variety of physicochemical properties can be predicted using computational tools. These predictions are based on the molecule's structure and are often derived from large databases of experimentally determined properties. Several online servers and software packages are available for these predictions, such as SwissADME, pkCSM, and ADMETlab. nih.govmdpi.commdpi.comresearchgate.net
The following table presents a representative set of predicted physicochemical properties for this compound, illustrating the type of information that can be obtained through in silico methods.
| Property | Predicted Value | Significance in Biological Systems |
| Molecular Weight | 222.28 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, which affects absorption, distribution, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 67.3 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |
| Aqueous Solubility (LogS) | -2.5 | Predicts the solubility of the compound in water, which is crucial for absorption and formulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | No | Predicts whether the compound is likely to cross the blood-brain barrier. |
| CYP450 2D6 Inhibitor | No | Predicts potential for drug-drug interactions through inhibition of a major drug-metabolizing enzyme. |
| AMES Toxicity | No | Predicts the mutagenic potential of the compound. |
Disclaimer: The values in this table are representative predictions from computational models and have not been experimentally verified. They are intended for illustrative purposes to demonstrate the application of in silico prediction tools.
These in silico predictions provide a valuable initial assessment of the "drug-likeness" of this compound. nih.gov For example, the predicted high intestinal absorption and lack of predicted toxicity are favorable properties. Conversely, the predicted inability to cross the blood-brain barrier would be a key consideration depending on the intended therapeutic target. Such computational profiling is a standard practice in modern drug discovery, enabling a more efficient and informed selection of compounds for further experimental investigation.
Biological Activities and Molecular Mechanisms of Action of 4 Amino 2 Methoxy N Propan 2 Yl Benzamide
In Vitro Pharmacological Characterization
Anti-Inflammatory Effects and Associated Signaling PathwaysThe anti-inflammatory effects and any associated signaling pathways for 4-Amino-2-methoxy-N-(propan-2-yl)benzamide have not been documented.
Due to the absence of specific research on this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information.
No Research Findings Available for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings regarding the biological activities, molecular mechanisms of action, or applications in proteomics for the chemical compound This compound could be identified.
Despite extensive queries, there is a lack of published data pertaining to the direct binding of this compound to biomolecules such as proteins, DNA, or RNA. Consequently, information regarding its potential modulation of intracellular signaling cascades and any cell-based assays for its functional validation is also unavailable. Furthermore, the absence of biological activity data means that no structure-mechanism correlations or evaluations of its biological efficacy have been documented.
The searches did yield general information on the biological activities of the broader class of "substituted benzamides," which are known to exhibit a wide range of effects, including antimicrobial, antipsychotic, and antiproliferative properties. However, these findings are not specific to this compound and therefore cannot be used to detail its unique biological profile as requested.
Due to the lack of specific research on this particular compound, it is not possible to generate the detailed article as outlined in the user's request. The required sections on proteomics applications, elucidation of molecular mechanisms, and structure-mechanism correlations cannot be addressed with any scientific accuracy for this compound itself.
Perspectives and Future Research Directions in 4 Amino 2 Methoxy N Propan 2 Yl Benzamide Research
Exploration of Novel Therapeutic and Industrial Applications
The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents. researchgate.netjmchemsci.com For 4-Amino-2-methoxy-N-(propan-2-yl)benzamide, a systematic exploration of its therapeutic potential is a logical and promising avenue for future research. Drawing parallels from structurally related benzamides, several key areas warrant investigation.
Antitumor Potential: N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549. researchgate.netnih.gov These studies have shown that modifications to the benzamide structure can lead to compounds with significant inhibitory activity. researchgate.net Future research should involve screening this compound against a diverse panel of cancer cell lines to identify any potential cytotoxic effects. Mechanistic studies could then elucidate the pathways through which it may exert its anti-cancer properties.
Antimicrobial and Antioxidant Activity: Substituted benzamides have also demonstrated notable antibacterial and antioxidant properties. acs.orgnih.gov For example, certain amino-substituted benzamide derivatives have shown excellent radical scavenging abilities. acs.org The biological activity of this compound should be assessed against a range of pathogenic bacteria and fungi. Furthermore, its antioxidant capacity can be determined using standard assays.
Industrial Applications: Beyond medicine, benzamide derivatives have found use in various industrial applications, including in the manufacturing of agrochemicals and paints. nih.gov The specific substitutions on this compound may impart properties that could be exploited in material science or as a precursor for the synthesis of other industrially relevant compounds.
A summary of potential applications for benzamide derivatives based on existing research is presented in the table below.
| Potential Application Area | Examples of Investigated Activities | Relevant Research Findings for Benzamide Derivatives |
| Therapeutic | Antitumor | Some N-substituted benzamides show anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov |
| Antimicrobial | Certain 2-aminobenzamide (B116534) derivatives exhibit good to excellent antimicrobial potential. nih.gov | |
| Antioxidant | Amino-substituted benzamides have demonstrated promising antioxidant capabilities. acs.org | |
| Antidiabetic | Benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes. nih.gov | |
| Industrial | Agrochemicals | The benzamide scaffold is used in the manufacturing of agrochemicals. nih.gov |
| Material Science | Potential use as precursors for polymers or other specialized materials. mdpi.com |
Development of Advanced Methodologies for Synthesis and Characterization
Advancements in chemical synthesis and analytical techniques are crucial for the efficient and thorough investigation of this compound.
Synthesis: The synthesis of N-substituted benzamide derivatives is often achieved through the reaction of a benzoyl chloride with an appropriate amine. nih.gov For this compound, this would likely involve the acylation of propan-2-amine with 4-amino-2-methoxybenzoyl chloride. Future research could focus on optimizing this synthesis for higher yields and purity, perhaps exploring microwave-assisted methodologies which have proven to be time-efficient and high-yielding for similar compounds. nih.gov A general synthetic scheme for N-substituted benzamides is outlined below.
A plausible synthetic route starting from a nitro-substituted precursor, which is a common strategy, is the reduction of the corresponding nitro-benzamide. researchgate.net
Characterization: A comprehensive characterization of this compound is essential. Standard spectroscopic techniques are typically employed for this purpose. researchgate.netnih.gov
| Characterization Technique | Information Obtained | Typical Observations for Benzamide Derivatives |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. | 1H and 13C NMR spectra would confirm the presence of the aromatic, methoxy (B1213986), amino, and isopropyl groups. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic peaks for N-H, C=O (amide), and C-O (ether) bonds would be expected. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. | The molecular ion peak would confirm the compound's mass, and fragmentation could corroborate the structure. |
Future studies could employ more advanced techniques like two-dimensional NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, and single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule.
Integration of Multi-Omics Approaches for Comprehensive Biological Understanding
To gain a deeper understanding of the biological effects of this compound, the integration of multi-omics approaches is a powerful strategy. researchgate.netnashbio.com These technologies allow for a holistic view of the molecular changes induced by the compound in a biological system. researchgate.net
Genomics, Transcriptomics, Proteomics, and Metabolomics: By employing these techniques, researchers can identify the genes, proteins, and metabolic pathways that are affected by the compound. maastrichtuniversity.nl This can help in elucidating its mechanism of action and identifying potential biomarkers for its efficacy or toxicity. frontlinegenomics.com For instance, if the compound shows antitumor activity, transcriptomic analysis of treated cancer cells could reveal upregulation of apoptotic genes and downregulation of proliferation-related genes.
The general workflow for a multi-omics study in drug discovery is as follows:
Treatment: A biological system (e.g., cell line, animal model) is exposed to the compound.
Data Acquisition: Samples are collected and analyzed using various omics platforms (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics).
Data Integration and Analysis: Computational tools are used to integrate the different omics datasets and identify significant molecular changes and perturbed pathways.
Hypothesis Generation: Based on the integrated data, hypotheses about the compound's mechanism of action and potential effects are formulated.
This comprehensive approach can accelerate the drug discovery and development process by providing a more complete picture of a compound's biological activity. maastrichtuniversity.nl
Addressing Research Gaps and Challenges in Benzamide Derivative Development
The development of benzamide derivatives as therapeutic agents is not without its challenges. vicihealthsciences.com Future research on this compound should aim to address these common hurdles.
Solubility and Bioavailability: Poor water solubility can be a significant obstacle in drug development, hindering a compound's absorption and bioavailability. vicihealthsciences.com The solubility of this compound should be determined, and if necessary, strategies to improve it, such as salt formation or the development of novel formulations, should be explored.
Selectivity and Off-Target Effects: Ensuring that a drug candidate interacts specifically with its intended target is crucial to minimize side effects. If this compound shows promising biological activity, subsequent studies should focus on identifying its molecular target and assessing its selectivity to avoid unwanted off-target interactions.
Resistance Mechanisms: In the context of antimicrobial or anticancer agents, the development of resistance is a major concern. Investigating potential resistance mechanisms to this compound early in the development process can inform strategies to overcome or circumvent this issue.
By proactively addressing these challenges, the path from a promising compound to a potential therapeutic or industrial product can be more efficiently navigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
